molecular formula C18H17N3O2 B7689692 N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B7689692
M. Wt: 307.3 g/mol
InChI Key: QPSYQINQHOHQOP-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives.

Properties

IUPAC Name

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-21(18(23)13-7-9-19-10-8-13)12-15-11-14-5-3-4-6-16(14)20-17(15)22/h3-11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSYQINQHOHQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with ethylamine and pyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. Additionally, it may interact with cellular receptors and signaling pathways, leading to the modulation of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and pyridine-4-carboxamide groups enhances its solubility and bioavailability, making it a valuable compound for drug development .

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